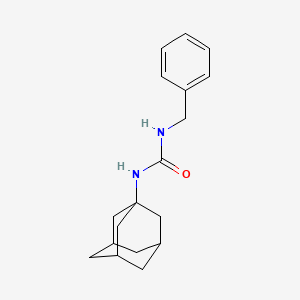

1-(1-Adamantyl)-3-benzylurea

Übersicht

Beschreibung

1-(1-Adamantyl)-3-benzylurea is an organic compound that features a unique structure combining an adamantane moiety with a benzylurea group. Adamantane, a polycyclic hydrocarbon, is known for its rigid and stable structure, which imparts significant thermal and mechanical stability to its derivatives. The benzylurea group introduces additional functional versatility, making this compound of interest in various scientific and industrial applications.

Wirkmechanismus

Target of Action

Adamantane derivatives are known for their high reactivity, which allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

It is known that adamantane derivatives can undergo various chemical and catalytic transformations .

Biochemical Pathways

Adamantane derivatives are known to be involved in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Pharmacokinetics

It is known that the bulky and rigid structure of adamantyl groups generally produces a high thermal stability and other physical and chemical properties .

Biochemische Analyse

Biochemical Properties

The adamantyl group in 1-(1-Adamantyl)-3-benzylurea contributes to its unique biochemical properties . The compound has been found to exhibit antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains and towards fungi from Candida spp . The adamantyl group is also involved in various radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Cellular Effects

For instance, certain adamantane derivatives have been found to induce apoptosis in liver cancer cells

Molecular Mechanism

Studies on similar adamantyl compounds suggest that they may exert their effects through interactions with various biomolecules . For instance, certain adamantyl compounds have been found to interact with enzymes such as cyclooxygenase .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently lacking. Research on similar compounds suggests that the effects of adamantane derivatives can vary with different dosages .

Metabolic Pathways

This compound is likely to be involved in various metabolic pathways due to the presence of the adamantyl group. Studies on similar compounds have shown that adamantyl compounds undergo highly efficient sequential adamantyl hydroxylation and oxidative defluorination pathways .

Transport and Distribution

The adamantyl group in the compound is likely to influence its transport and distribution due to its unique structure .

Subcellular Localization

Studies on similar compounds suggest that adamantyl compounds may be localized to specific subcellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)-3-benzylurea can be synthesized through a multi-step process involving the reaction of adamantane derivatives with benzyl isocyanate. One common method involves the following steps:

Formation of 1-adamantylamine: Adamantane is first brominated to form 1-bromoadamantane, which is then reacted with ammonia to yield 1-adamantylamine.

Reaction with benzyl isocyanate: 1-adamantylamine is then reacted with benzyl isocyanate under controlled conditions to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Adamantyl)-3-benzylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.

Major Products:

Oxidation: Corresponding urea derivatives with oxidized functional groups.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Substituted benzylurea derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(1-Adamantyl)-3-benzylurea has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its thermal and mechanical stability.

Vergleich Mit ähnlichen Verbindungen

1-Adamantylurea: Shares the adamantane moiety but lacks the benzyl group, resulting in different chemical and biological properties.

1-(1-Adamantyl)-3-phenylurea: Similar structure with a phenyl group instead of a benzyl group, leading to variations in reactivity and applications.

1-(1-Adamantyl)-3-methylurea: Contains a methyl group, offering different steric and electronic effects compared to the benzyl group.

Uniqueness: 1-(1-Adamantyl)-3-benzylurea is unique due to the combination of the adamantane and benzylurea groups, which imparts a balance of rigidity, stability, and functional versatility. This makes it particularly valuable in applications requiring robust and adaptable compounds.

Biologische Aktivität

1-(1-Adamantyl)-3-benzylurea is an organic compound characterized by a unique structure that combines an adamantane moiety with a benzylurea group. This structural combination grants it potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

This compound possesses a rigid adamantane core, which contributes to its stability and bioactivity. The presence of the benzyl group enhances its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : It has shown potential against several bacterial strains, particularly those associated with infections.

- Antiviral Properties : Investigations suggest efficacy against certain viral pathogens.

- Anticancer Effects : Some studies indicate that derivatives of adamantane can induce apoptosis in cancer cell lines.

Antimicrobial Activity

A study highlighted the compound's effectiveness against Mycobacterium tuberculosis. The structure-activity relationship (SAR) revealed that the adamantyl group is crucial for antimicrobial potency. Compounds with similar structures demonstrated significant activity against various bacteria, suggesting that this compound may also possess similar properties .

| Microorganism | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Potent activity observed | |

| Gram-positive bacteria | MIC values ranging 62.5–1000 µg/mL | |

| Gram-negative bacteria | Variable activity |

Anticancer Activity

Research into the anticancer effects of adamantane derivatives indicates that they can trigger apoptosis in cancer cells. For instance, compounds structurally related to this compound have been shown to influence cell cycle regulation and induce cell death in liver cancer models. The mechanism appears to involve interactions with cellular pathways that regulate apoptosis.

Case Study: Apoptosis Induction

In a study involving liver cancer cells, derivatives similar to this compound were found to significantly reduce cell viability and induce apoptosis through caspase activation pathways. This suggests potential therapeutic applications in oncology.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Interaction with Biomolecules : The adamantane moiety may facilitate binding to various biomolecules, influencing their function.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.

- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Eigenschaften

IUPAC Name |

1-(1-adamantyl)-3-benzylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c21-17(19-12-13-4-2-1-3-5-13)20-18-9-14-6-15(10-18)8-16(7-14)11-18/h1-5,14-16H,6-12H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIRFYYPSNNZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330694 | |

| Record name | 1-(1-adamantyl)-3-benzylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666572 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

120615-86-3 | |

| Record name | 1-(1-adamantyl)-3-benzylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.